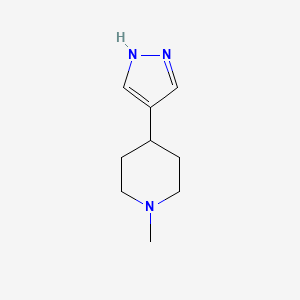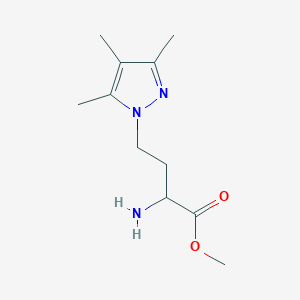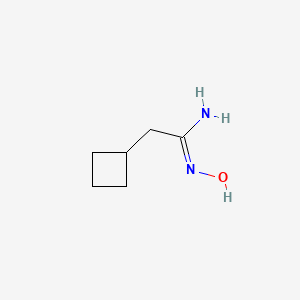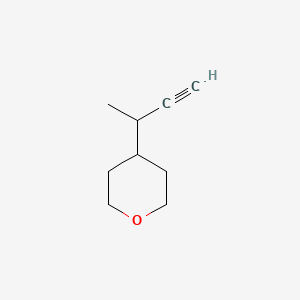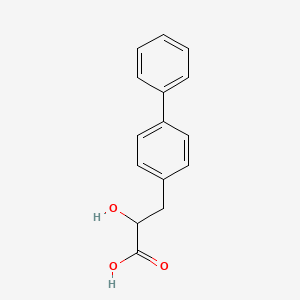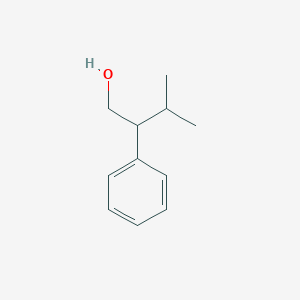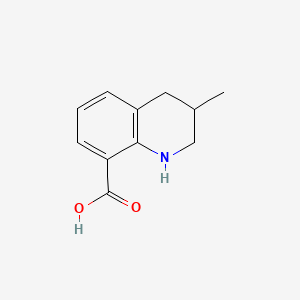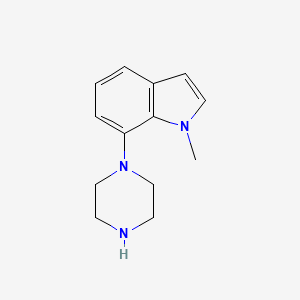
1-Methyl-7-(piperazin-1-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-7-(piperazin-1-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a piperazine ring at the 7-position and a methyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7-(piperazin-1-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution at the 7-Position: The piperazine ring can be introduced at the 7-position through a nucleophilic substitution reaction. This often involves the use of a halogenated indole derivative and piperazine in the presence of a base.
Methylation at the 1-Position: The final step involves the methylation of the nitrogen atom at the 1-position, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-7-(piperazin-1-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation Products: Oxidized derivatives of the indole core.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Alkylated derivatives at the piperazine ring.
Wissenschaftliche Forschungsanwendungen
1-Methyl-7-(piperazin-1-yl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used as a tool compound to study the function of various biological pathways and receptors.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-7-(piperazin-1-yl)-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Uniqueness: 1-Methyl-7-(piperazin-1-yl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its indole core and piperazine ring combination make it a versatile scaffold for drug development and research.
Eigenschaften
Molekularformel |
C13H17N3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
1-methyl-7-piperazin-1-ylindole |
InChI |
InChI=1S/C13H17N3/c1-15-8-5-11-3-2-4-12(13(11)15)16-9-6-14-7-10-16/h2-5,8,14H,6-7,9-10H2,1H3 |
InChI-Schlüssel |
WUUKBVSBFSVWQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C(=CC=C2)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


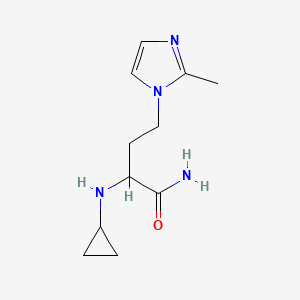


![rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13617834.png)


